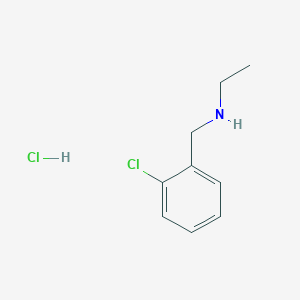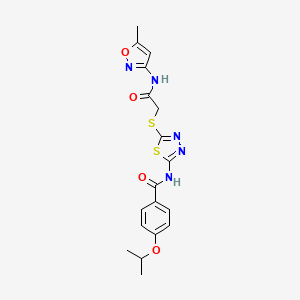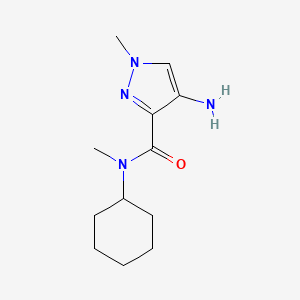![molecular formula C18H18N4O B2909298 N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea CAS No. 866042-18-4](/img/structure/B2909298.png)
N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as DPh-IU and has been widely studied for its potential use in scientific research. The compound has shown promising results in various applications, including cancer research, antimicrobial activity, and enzyme inhibition.
作用机制
The mechanism of action of DPh-IU involves the inhibition of topoisomerase II activity. This enzyme is involved in the unwinding and rewinding of DNA during cell division. By inhibiting its activity, DPh-IU prevents DNA replication and cell division, leading to the death of cancer cells. The compound also induces apoptosis in cancer cells, which helps to eliminate them from the body. In addition, DPh-IU disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DPh-IU has been shown to have various biochemical and physiological effects. It inhibits the activity of topoisomerase II, leading to the inhibition of DNA replication and cell division. The compound also induces apoptosis in cancer cells, which helps to eliminate them from the body. In addition, DPh-IU disrupts the cell membrane of microorganisms, leading to their death.
实验室实验的优点和局限性
DPh-IU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using various analytical techniques. It has shown promising results in various scientific research applications, including cancer research and antimicrobial activity. However, DPh-IU also has some limitations. It is a relatively new compound, and more research is needed to fully understand its potential uses and limitations. In addition, the compound may have some toxicity concerns, and further studies are needed to assess its safety for use in humans.
未来方向
There are several future directions for the study of DPh-IU. One potential direction is to further investigate its potential use in cancer research. The compound has shown promising results in inhibiting the growth of various cancer cell lines, and more studies are needed to fully understand its mechanism of action and potential therapeutic uses. Another potential direction is to explore its potential use as an antimicrobial agent. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, and more research is needed to fully understand its potential uses in this area. Finally, further studies are needed to assess the safety and toxicity of DPh-IU for use in humans, as well as its potential for drug development.
合成方法
The synthesis of DPh-IU involves the reaction of 2,6-dimethylaniline and 2-(1H-imidazol-1-yl)aniline with phosgene in the presence of a base. The reaction yields DPh-IU as a white crystalline solid with a melting point of 269-271°C. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
DPh-IU has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. DPh-IU also induces apoptosis, or programmed cell death, in cancer cells, which helps to eliminate them from the body.
In addition to its anticancer activity, DPh-IU has also been shown to have antimicrobial activity. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. It works by disrupting the cell membrane of the microorganisms, leading to their death.
属性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-imidazol-1-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-6-5-7-14(2)17(13)21-18(23)20-15-8-3-4-9-16(15)22-11-10-19-12-22/h3-12H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZURLXJRFWJKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2909216.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2909218.png)
![5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2909219.png)



![(Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2909226.png)

![(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2909229.png)
![Methyl 2-[[1-methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetate](/img/structure/B2909230.png)

![2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2909232.png)
![2-amino-1-isobutyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2909236.png)
